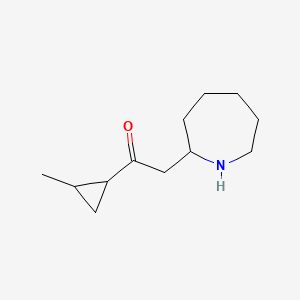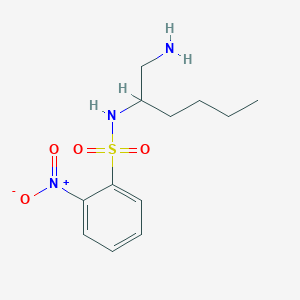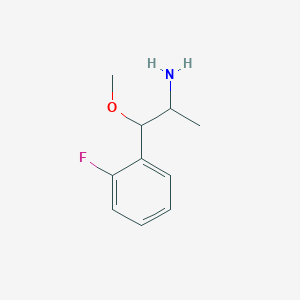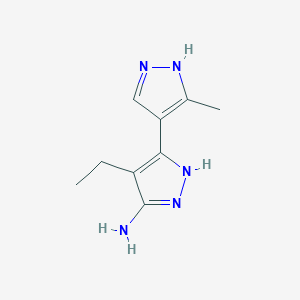
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₇NO It features a pyridine ring substituted with two methyl groups at positions 5 and 6, and a butanol side chain at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 5,6-dimethylpyridine with a suitable butanol derivative under controlled conditions. For example, the Grignard reaction can be employed, where 5,6-dimethylpyridine is reacted with a Grignard reagent such as butylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5,6-dimethylpyridin-3-yl)butan-2-one.
Reduction: Formation of 3-(5,6-dimethylpyridin-3-yl)butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5,6-Dimethylpyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5,6-Dimethylpyridin-3-yl)butan-2-one
- 3-(5,6-Dimethylpyridin-3-yl)butane
- 3-(5,6-Dimethylpyridin-3-yl)butan-2-amine
Uniqueness
3-(5,6-Dimethylpyridin-3-yl)butan-2-ol is unique due to the presence of both a hydroxyl group and a dimethyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-(5,6-dimethylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-5-11(6-12-9(7)3)8(2)10(4)13/h5-6,8,10,13H,1-4H3 |
InChI-Schlüssel |
PNNHUSTXXVJKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)

![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)





![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)

![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)

